molecular formula C10H14ClN B8080113 (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Cat. No. B8080113
M. Wt: 183.68 g/mol
InChI Key: KAIHEXRERGCTPN-JTQLQIEISA-N
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Description

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • GABA Receptor Antagonism : The compound 2-(4-Chlorophenyl)-3-nitropropan-1-amine, which is closely related to (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine, acts as a specific agonist of GABA and the GABAB receptor. This compound has about half the activity of racemic baclofen at the isolated guinea pig ileum, indicating its potential use in neuroscience and pharmacology research (Abbenante, Hughes, & Prager, 1994).

  • Potential Psychotomimetic Potency : Another study evaluated the psychotomimetic potency of related amines using the rabbit hyperthermia assay. This research is significant for understanding the psychopharmacological effects of such compounds (Jacob, Anderson, Meshul, Shulgin, & Castagnoli, 1977).

  • Chemical Reactions and Kinetics : The reaction kinetics of O-aryl S-aryl dithiocarbonates with secondary alicyclic amines, involving compounds like O-(4-chlorophenyl) S-aryl dithiocarbonates, are studied for their mechanistic insights. This can be crucial for understanding the reaction pathways in organic chemistry (Castro, Gazitúa, & Santos, 2011).

  • Monoamine Oxidase B Inactivation : Research on compounds such as 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone, which bear structural similarities, have shown that N-methylation transforms reversible inhibitors of monoamine oxidase B (MAO-B) into irreversible inhibitors. This has implications in the development of MAO-B inhibitors, potentially useful in treating neurological disorders (Ding & Silverman, 1993).

  • Corrosion Inhibition : A study on amine derivative compounds for corrosion inhibition on mild steel in acidic medium included compounds like 2-{[(3-chlorophenyl)amino]methyl}phenol. These findings are valuable in materials science for developing effective corrosion inhibitors (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

properties

IUPAC Name

(1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIHEXRERGCTPN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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